molecular formula C14H21NOS B4841272 N-cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide

N-cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide

Cat. No. B4841272
M. Wt: 251.39 g/mol
InChI Key: SWGVBEKTEJOGID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions of thiophene-containing precursors with various reagents under controlled conditions. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a thiophene moiety, was achieved through the reaction of a specifically substituted prop-2-en-1-one and semicarbazide, demonstrating the versatility of thiophene chemistry in synthesizing complex molecules (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and reactivity. X-ray diffraction studies, such as those on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, reveal the arrangement of atoms and the spatial configuration, which are vital for understanding the compound's behavior in chemical reactions (Sharma et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation highlights the reactivity of thiophene derivatives, yielding thieno[2,3-d]pyrimidines, a class of compounds with significant chemical and biological interest (Davoodnia et al., 2009).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some thiophene derivatives are used as drugs and their mechanism of action involves interactions with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

The future directions for research and development of thiophene derivatives could include the synthesis of new derivatives with improved properties, the exploration of new synthetic methods, and the investigation of new applications in areas such as medicinal chemistry and material science .

properties

IUPAC Name

N-cycloheptyl-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-10-9-13(17-11(10)2)14(16)15-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGVBEKTEJOGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-4,5-dimethylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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